molecular formula C8H17NO3 B554728 O-tert-Butyl-L-threonine CAS No. 4378-13-6

O-tert-Butyl-L-threonine

Cat. No.: B554728
CAS No.: 4378-13-6
M. Wt: 175.23 g/mol
InChI Key: NMJINEMBBQVPGY-RITPCOANSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

(2S,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-5(6(9)7(10)11)12-8(2,3)4/h5-6H,9H2,1-4H3,(H,10,11)/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJINEMBBQVPGY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426240
Record name O-tert-Butyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4378-13-6
Record name O-(1,1-Dimethylethyl)-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4378-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What makes O-tert-Butyl-L-threonine useful in peptide synthesis?

A1: The "tert-butyl" group in this compound acts as a protecting group for the hydroxyl (-OH) functionality of L-threonine. This protection is crucial during peptide synthesis as it prevents unwanted side reactions involving the hydroxyl group, allowing for controlled and specific peptide bond formation. [, ]

Q2: Are there any examples of this compound being used in complex peptide synthesis?

A2: Yes, researchers have successfully incorporated this compound into the synthesis of biologically relevant peptides. For instance, it was a key component in the synthesis of a protected fragment (A5-9) of human insulin. [] Another study utilized this compound in the synthesis of a nonapeptide sequence (93-101) found in Baker's yeast Iso-l-cytochrome c. []

Q3: How does the choice of solvent impact reactions involving this compound?

A3: Research shows that solvent choice can significantly influence the stereoselectivity of reactions involving this compound. For instance, in tryptophan-catalyzed Mannich reactions with hydroxyacetone, the use of this compound led to improved diastereoselectivity towards the anti-Mannich adduct compared to reactions using L-tryptophan alone. []

Q4: Can this compound self-assemble, and if so, what factors influence this process?

A4: Interestingly, this compound, when modified with a fluorenylmethoxycarbonyl (Fmoc) group (forming Fmoc-Thr(tBu)-OH or FTU), exhibits fascinating self-assembling properties. [] Depending on factors like concentration, temperature, and solvent, FTU can form unusual structures like fibrous dumbbells and broomstick-like morphologies, along with conventional spheres and rods. This self-assembly is driven by π-π stacking interactions between the Fmoc groups. []

Q5: Are there computational studies investigating the interactions of this compound derivatives?

A5: Yes, computational modeling studies have been conducted to understand the interactions between molecules like FTU. These studies revealed that FTU molecules can interact through head-to-head or head-to-tail configurations, and the probability of these configurations influences the final morphology of the self-assembled structures. []

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